9-Acridinecarboxaldehyde
Description
Contextualization within Acridine (B1665455) Chemistry and Heterocyclic Systems
Acridine, a nitrogen-containing heterocycle, forms the core of a class of compounds that have long captured the attention of chemists and pharmacologists. rsc.org Structurally related to anthracene, with one of the central carbon atoms replaced by nitrogen, acridine and its derivatives exhibit a planar geometry that facilitates their interaction with biological macromolecules. wikipedia.org This fundamental framework is a prominent feature in various natural products, dyes, and clinically significant molecules. rsc.org
Acridine-9-carbaldehyde, with its characteristic aldehyde functional group at the 9-position, is a key derivative within the extensive acridine family. ontosight.aicymitquimica.com The chemistry of acridines is rich and varied, with the C-9 position being particularly reactive due to the electron-withdrawing effect of the adjacent nitrogen atom. researchgate.netrsc.org This inherent reactivity makes the C-9 position a prime site for nucleophilic substitution and other chemical modifications, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. researchgate.netrsc.org
Significance of the Aldehyde Functional Group at the C-9 Position of the Acridine Nucleus
The aldehyde group at the C-9 position of the acridine nucleus is a critical determinant of the compound's chemical reactivity and its utility as a synthetic intermediate. cymitquimica.com Aldehydes are well-known for their ability to participate in a wide range of chemical transformations. This reactivity is harnessed to create a vast library of acridine-9-carbaldehyde derivatives.
One of the most prominent applications of the aldehyde functionality is in the synthesis of Schiff bases . These compounds, formed through the condensation reaction between an aldehyde and a primary amine, contain a characteristic azomethine or imine (-C=N-) group. sjomr.org.innih.govresearchgate.netsci-hub.seajchem-a.com The formation of Schiff bases from acridine-9-carbaldehyde provides a straightforward and efficient method for introducing a variety of substituents onto the acridine scaffold, thereby modulating its biological and physicochemical properties. mdpi.com
The versatility of the aldehyde group extends beyond Schiff base formation. It can undergo various other reactions, including:
Wittig reaction: To form alkenes.
Henry reaction: To form nitroaldols.
Reductive amination: To produce secondary and tertiary amines.
Oxidation: To yield the corresponding carboxylic acid, acridine-9-carboxylic acid. google.com
This rich reaction chemistry underscores the importance of the aldehyde group, positioning acridine-9-carbaldehyde as a pivotal precursor in the synthesis of novel acridine-based compounds. medchemexpress.comambeed.combldpharm.com
Overview of Current Research Trajectories for Acridine-9-carbaldehyde and its Derivatives
Contemporary research on acridine-9-carbaldehyde and its derivatives is largely driven by their potential applications in medicinal chemistry. The planar acridine ring system is known to intercalate with DNA, a property that has been exploited in the development of anticancer agents. ceon.rsmdpi.com Consequently, a significant portion of research focuses on synthesizing and evaluating new acridine-9-carbaldehyde derivatives for their cytotoxic and antiproliferative activities against various cancer cell lines. medchemexpress.commdpi.com
The exploration of their biological activities extends to other areas as well. Researchers are investigating the antibacterial, antifungal, antiviral, and antimalarial properties of these compounds. rsc.orgontosight.aiceon.rs For instance, certain acridine derivatives have shown promise as antibacterial agents, addressing the growing concern of antibiotic resistance. researchgate.net
Another burgeoning area of research involves the use of acridine-9-carbaldehyde in the development of fluorescent probes and sensors. The inherent fluorescence of the acridine core can be modulated by the substituents introduced via the aldehyde group, leading to the design of molecules that can selectively detect and quantify specific analytes. cymitquimica.com
Furthermore, the synthesis of novel heterocyclic systems incorporating the acridine-9-carbaldehyde moiety is an active field of investigation. By reacting the aldehyde with various bifunctional reagents, chemists can construct complex, multi-ring structures with unique three-dimensional arrangements and potentially novel biological activities. mdpi.com
The ongoing research into acridine-9-carbaldehyde and its derivatives highlights the enduring importance of this scaffold in the quest for new therapeutic agents and advanced chemical tools. The ability to readily modify the acridine core through the versatile aldehyde functionality ensures its continued relevance in the field of chemical and pharmaceutical sciences.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
acridine-9-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c16-9-12-10-5-1-3-7-13(10)15-14-8-4-2-6-11(12)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOCABSXIKQOOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50237081 | |
| Record name | 9-Acridinecarboxaldehyde | |
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Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885-23-4 | |
| Record name | 9-Acridinecarboxaldehyde | |
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| Record name | 9-Formylacridine | |
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| Record name | 9-Acridinecarboxaldehyde | |
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| Record name | 9-acridinecarbaldehyde | |
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| Record name | 9-ACRIDINECARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Chemical Transformations of Acridine 9 Carbaldehyde
Established Synthetic Pathways to Acridine-9-carbaldehyde
The synthesis of acridine-9-carbaldehyde is intrinsically linked to the broader field of acridine (B1665455) chemistry. Classical and contemporary methods provide access to the acridine core, which can then be functionalized to yield the target aldehyde.
Classical Approaches in Acridine Synthesis Relevant to Acridine-9-carbaldehyde Precursors
Historically, several named reactions have been pivotal in the synthesis of the acridine nucleus. These methods, while sometimes requiring harsh conditions, form the bedrock of acridine chemistry and are relevant for producing precursors to acridine-9-carbaldehyde. researchgate.netrsc.org
The Bernthsen Acridine Synthesis involves the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid, typically zinc chloride, at high temperatures (200–270 °C). rsc.orgpharmaguideline.comyoutube.comyoutube.comwikipedia.orgslideshare.netsemanticscholar.orgtandfonline.com This reaction can be adapted to produce 9-substituted acridines. youtube.comsemanticscholar.org For instance, using formic acid results in the parent acridine. wikipedia.org The mechanism is thought to proceed via an initial acylation of the diarylamine, followed by an intramolecular cyclization. clockss.org
The Ullmann Condensation provides another route, typically involving the reaction of an aniline (B41778) derivative with an o-chlorobenzoic acid. pharmaguideline.comsemanticscholar.orgptfarm.plijfans.org This is followed by cyclization to form an acridone (B373769), which can then be reduced and dehydrogenated to yield the acridine scaffold. semanticscholar.org Specifically, the condensation of a primary amine with an aromatic carboxylic acid in the presence of a strong mineral acid like sulfuric or hydrochloric acid, followed by dehydrogenation, yields acridines. slideshare.netsemanticscholar.orgptfarm.plijfans.org
Other classical methods include the Friedlander synthesis, which can produce 9-methylacridine (B196024), a potential precursor for oxidation to the aldehyde. pharmaguideline.comsemanticscholar.orgptfarm.pl
Table 1: Comparison of Classical Acridine Synthesis Methods
| Method | Reactants | Conditions | Key Features |
| Bernthsen Synthesis | Diarylamine, Carboxylic Acid | High temperature (200-270 °C), Zinc Chloride | Direct synthesis of 9-substituted acridines. rsc.orgpharmaguideline.comyoutube.comyoutube.comwikipedia.orgslideshare.netsemanticscholar.orgtandfonline.com |
| Ullmann Condensation | Aniline derivative, o-Halogenated benzoic acid | Copper catalyst, Cyclization, Reduction, Dehydrogenation | Proceeds via an acridone intermediate. pharmaguideline.comsemanticscholar.orgptfarm.plijfans.org |
| Friedlander Synthesis | Salt of anthranilic acid, Cyclohex-2-enone | 120 °C | Yields 9-methylacridine. pharmaguideline.comsemanticscholar.orgptfarm.pl |
Modern and Green Chemical Synthesis Techniques for Acridine-9-carbaldehyde Production
In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. These "green" techniques often involve the use of alternative energy sources like microwaves and ultrasound, as well as eco-friendly catalysts and solvents. researchgate.net
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. clockss.orgijcce.ac.irmdpi.com The Bernthsen reaction, for example, can be carried out under microwave irradiation, significantly reducing reaction times from hours to minutes and often improving yields. youtube.comclockss.org Solvent-free microwave-assisted reactions catalyzed by p-toluenesulfonic acid (p-TSA) have been reported for the synthesis of 9-substituted acridines, offering a greener alternative to traditional Lewis acids. tandfonline.comtandfonline.com Microwave heating has also been successfully applied to the synthesis of various acridine derivatives, including acridine-1,8-diones and pyrane-fused acridines. ijcce.ac.irmdpi.comnih.govsid.ir
Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to promote chemical reactions. ekb.eg This method has been employed for the one-pot, multicomponent synthesis of acridine-1,8-diones in aqueous media, providing high yields in short reaction times. researchgate.netdergipark.org.tr The use of ultrasound eliminates the need for catalysts in some cases and operates under mild conditions. researchgate.netdergipark.org.tr Catalytic systems, such as Ag-doped CdS nanocatalysts, have also been used in conjunction with ultrasound to enhance the synthesis of acridine derivatives. researchgate.net
These modern techniques offer several advantages over classical methods, including reduced energy consumption, shorter reaction times, and often higher yields, aligning with the principles of green chemistry. researchgate.netnih.govbch.ro
Oxidation Methods for Carboxylic Acid Precursors leading to Acridine-9-carbaldehyde
A common and direct route to acridine-9-carbaldehyde involves the oxidation of a suitable precursor, such as 9-methylacridine or acridine-9-carboxylic acid.
The oxidation of 9-methylacridine to acridine-9-carboxylic acid can be achieved using an oxidant and an oxidation catalyst in a suitable solvent. google.com For instance, a patented method describes the oxidation of 9-methylacridine using an oxidant in a 4-8 molar excess and a catalyst in a 0.03-0.06 molar ratio, with the reaction carried out at 80-120 °C for 1-3 hours. google.com This method is highlighted as being environmentally friendly with a high atom utilization rate compared to non-oxidation routes. google.com
Acridine itself can be oxidized to acridone using dichromate in acetic acid, or to quinoline-2,3-dicarboxylic acid with potassium permanganate. pharmaguideline.comptfarm.pl More controlled oxidation is required to obtain the aldehyde. The oxidation of 9-methylacridines with selenium dioxide has been used to prepare acridine-9-carbaldehydes in good to excellent yields. nih.gov
Derivatization Strategies via the Acridine-9-carbaldehyde Aldehyde Moiety
The aldehyde group of acridine-9-carbaldehyde is a reactive handle that allows for a wide range of chemical transformations, leading to the synthesis of diverse and complex molecules.
Formation of Imine and Hydrazone Derivatives of Acridine-9-carbaldehyde
The condensation of acridine-9-carbaldehyde with primary amines or hydrazines readily affords imine (Schiff base) and hydrazone derivatives, respectively. These reactions are typically straightforward and are fundamental in constructing more complex molecular architectures.
Imine derivatives are formed through the reaction of acridine-9-carbaldehyde with various primary amines. These reactions are often catalyzed by acid and proceed via a tetrahedral intermediate. The resulting imines can be further utilized in multicomponent reactions to synthesize complex heterocyclic systems like 9,10-diaryl-3,3,6,6-tetramethyl decahydro acridinediones. nih.gov
Hydrazone derivatives are synthesized by reacting acridine-9-carbaldehyde with hydrazides or substituted hydrazines. mdpi.com For example, a series of N'-[(E)-(acridin-4-yl)methylidene]benzohydrazides were prepared by refluxing acridine-4-carbaldehyde with various benzohydrazides in ethanol. mdpi.comresearchgate.net These hydrazones are of significant interest due to their potential biological activities. nih.govresearchgate.net The formation of the hydrazone is confirmed by spectroscopic methods, such as the appearance of a secondary amine stretching vibration in the IR spectrum. mdpi.com
Table 2: Examples of Imine and Hydrazone Derivatives from Acridine-9-carbaldehyde
| Reactant with Acridine-9-carbaldehyde | Product Type | General Reaction Conditions |
| Primary Amines (e.g., anilines) | Imine (Schiff Base) | Acid catalysis, often in an organic solvent. |
| Hydrazides (e.g., benzohydrazide) | Hydrazone | Refluxing in a solvent like ethanol. mdpi.comresearchgate.net |
| Substituted Hydrazines | Substituted Hydrazone | Heating in a suitable organic solvent. mdpi.com |
Condensation Reactions and Heterocyclic Annulation using Acridine-9-carbaldehyde
Acridine-9-carbaldehyde is a valuable substrate for various condensation reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds, and enabling the construction of fused heterocyclic systems.
Condensation of acridine-9-carbaldehyde with active methylene (B1212753) compounds is a common strategy. For instance, its reaction with 3,4,5-trimethoxybenzaldehyde (B134019) under acidic or basic conditions leads to the formation of a chalcone-like product. vulcanchem.com
Furthermore, the aldehyde can participate in multicomponent reactions. For example, the reaction of acridine-9-carbaldehyde with dimedone and an amine can lead to the formation of acridinedione derivatives. rsc.org
The aldehyde functionality can also be converted into other reactive groups to facilitate further transformations. For example, condensation with hydroxylamine (B1172632) yields the corresponding oxime. nih.gov This oxime can then be chlorinated and used to generate a nitrile oxide, which can undergo [3+2] cycloaddition reactions with alkynes to form isoxazole-substituted acridines. nih.gov This demonstrates the utility of acridine-9-carbaldehyde as a precursor for more complex heterocyclic annulation.
Redox Transformations and Functional Group Interconversions of the Aldehyde Group
The aldehyde functional group at the 9-position of the acridine ring is amenable to various redox transformations and functional group interconversions, providing access to a range of derivatives with distinct properties.
Oxidation: The aldehyde can be oxidized to the corresponding acridine-9-carboxylic acid. This transformation is a key step in the synthesis of certain biologically active acridine derivatives. mdpi.com
Reduction: Conversely, reduction of the aldehyde group yields 9-(hydroxymethyl)acridine. This can be achieved using standard reducing agents. Further functionalization of the resulting alcohol expands the synthetic possibilities.
Functional Group Interconversions: The aldehyde group of acridine-9-carbaldehyde can be readily converted into other functional groups. For instance, it can undergo condensation reactions with amines to form Schiff bases, which can then be used in cycloaddition reactions to generate novel heterocyclic systems. One notable example is the reaction with substituted anilines to form Schiff bases, which can then react with ketenes in a [2+2] cycloaddition to produce 1-aryl-3-substituted-4-(9-acridinyl)azetidin-2-ones. Similarly, cycloaddition of mercaptoacetic acid to these Schiff bases yields 2-(9-acridinyl)-3-aryl-1,3-thiazolidin-4-ones. The Vilsmeier-Haack reaction on certain acridine derivatives can introduce a formyl group, which can then be subjected to functional group interchanges like reduction or reaction with methoxyamine. ub.edu
These transformations are summarized in the table below:
| Starting Material | Reagent(s) | Product | Reaction Type |
| Acridine-9-carbaldehyde | Oxidizing Agent | Acridine-9-carboxylic acid | Oxidation |
| Acridine-9-carbaldehyde | Reducing Agent | 9-(Hydroxymethyl)acridine | Reduction |
| Acridine-9-carbaldehyde | Substituted anilines | Schiff base | Condensation |
| Schiff base (from acridine-9-carbaldehyde) | Ketenes | 1-Aryl-3-substituted-4-(9-acridinyl)azetidin-2-one | [2+2] Cycloaddition |
| Schiff base (from acridine-9-carbaldehyde) | Mercaptoacetic acid | 2-(9-Acridinyl)-3-aryl-1,3-thiazolidin-4-one | Cycloaddition |
Carbon-Carbon Bond Formation Reactions at the Aldehyde Site
The aldehyde functionality of acridine-9-carbaldehyde is a versatile handle for constructing new carbon-carbon bonds, enabling the synthesis of more complex molecular architectures.
Wittig Reaction: The Wittig reaction provides a classic method for converting the aldehyde into an alkene. alevelchemistry.co.ukvanderbilt.edu This reaction involves the use of a phosphonium (B103445) ylide to introduce a substituted vinyl group at the 9-position of the acridine ring.
Aldol Condensation: Aldol-type condensation reactions can also be employed to extend the carbon chain at the aldehyde position. alevelchemistry.co.ukvanderbilt.edu These reactions typically involve the reaction of the aldehyde with an enolate or enol equivalent to form a β-hydroxy carbonyl compound, which can subsequently be dehydrated to an α,β-unsaturated system.
Other C-C Bond Forming Reactions: The reaction of acridine-9-carbaldehyde with cyanoacetohydrazides, catalyzed by sodium acetate, leads to the formation of spiro derivatives. nih.gov This reaction proceeds through the formation of a new carbon-carbon bond and subsequent cyclization.
A summary of these reactions is presented in the following table:
| Reaction Type | Reagents | Product Type |
| Wittig Reaction | Phosphonium ylide | Alkene |
| Aldol Condensation | Enolate/Enol | β-Hydroxy carbonyl or α,β-Unsaturated carbonyl |
| Spirocyclization | Cyanoacetohydrazides | Spiro derivatives |
Regioselective Modifications and Functionalization of the Acridine Core in Acridine-9-carbaldehyde Derivatives
While the aldehyde group offers a primary site for modification, the acridine core itself can be functionalized, often with a degree of regioselectivity. The electronic properties of the acridine ring system, influenced by the nitrogen heteroatom, direct the outcome of these reactions. researchgate.net The C-9 and N-10 positions are generally the most reactive sites. researchgate.net
Direct functionalization of the acridine ring is a powerful strategy as it minimizes the number of synthetic steps. researchgate.net For instance, in pyridoacridines, which are structurally related to acridine, the reactivity of the electron-rich aromatic system allows for functionalization at specific positions. ub.edu Vilsmeier-Haack reactions have been used to introduce formyl groups at specific locations on the acridine-related framework. ub.edu Furthermore, Suzuki-Miyaura and Heck reactions have been successfully employed for the C-C bond formation at various positions on the acridine nucleus, allowing for the introduction of aryl and vinyl substituents. ub.educhemistry.coach
Catalytic Applications in the Synthesis of Advanced Acridine-9-carbaldehyde Derivatives
Acridine derivatives, including those derived from acridine-9-carbaldehyde, have emerged as powerful photocatalysts in a variety of organic transformations. rsc.orgresearchgate.net Their ability to facilitate reactions under mild, light-induced conditions has made them attractive alternatives to traditional metal-based catalysts. sioc-journal.cnrsc.org
Acridine-based photocatalysts have been shown to enable the direct decarboxylative functionalization of carboxylic acids, avoiding the need for pre-activation steps. nih.gov These catalysts can operate through a proton-coupled electron transfer (PCET) mechanism. nih.gov The photocatalytic activity of these acridines can be fine-tuned by modifying the substituents on the acridine core, particularly at the C-9 position. nih.gov For example, sterically hindered 9-arylacridines have been developed and shown to be effective photocatalysts. researchgate.net
A notable application is the use of acridinium (B8443388) salts in photochemically induced single-electron transfer (SET) processes. chinesechemsoc.org These catalysts can be used in the late-stage C-H alkylation of acridinium salts themselves, using organotrifluoroborates as alkyl sources. chinesechemsoc.org This strategy allows for the rapid diversification of acridine-based photocatalysts. Furthermore, acridine radical species, generated in situ from the reduction of acridinium salts, can act as potent single-electron reductants upon photoexcitation, enabling challenging transformations like the reductive dehalogenation of aryl halides. unc.eduacs.org
The development of ionic photocatalysts containing acridine moieties has also been explored. acs.org These catalysts can exhibit excellent thermal stability and recyclability, making them suitable for sustainable chemical processes. acs.org
Below is a table summarizing some catalytic applications involving acridine derivatives:
| Catalytic Process | Catalyst Type | Transformation |
| Decarboxylative Functionalization | 9-Arylacridine Photocatalyst | Conversion of carboxylic acids to other functional groups |
| Late-Stage C-H Alkylation | Acridinium Salt Photocatalyst | Introduction of alkyl groups onto the acridine core |
| Reductive Dehalogenation | Acridine Radical Photocatalyst | Removal of halogen atoms from aryl halides |
| α-Arylation of Chromones/Naphthoquinones | Ionic Acridine-Based Photocatalyst | Photocatalytic decarboxylation of aryl carboxylic acids and subsequent arylation |
Advanced Spectroscopic Characterization of Acridine 9 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of acridine-9-carbaldehyde and its derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide a complete picture of the molecular framework.
In 1D NMR, ¹H and ¹³C spectra are fundamental. For instance, in a synthesized 9-(methoxycarbonyl)acridine, the ¹H NMR spectrum shows a singlet for the methyl protons (O(CH₃)) at 4.15 ppm and distinct signals for the aromatic protons in the range of 7.54-8.33 ppm. iitkgp.ac.in The ¹³C NMR spectrum of acridine-9-carbaldehyde reveals characteristic chemical shifts for the carbonyl carbon and the aromatic carbons of the acridine (B1665455) core. nih.gov The presence of a quaternary sp³-hybridized carbon at approximately 70 ppm in the ¹³C NMR spectrum of spiro derivatives of acridine-9-carbaldehyde is a key indicator of the spirocyclic structure. mdpi.com
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable for assigning specific proton and carbon signals and for determining the connectivity and spatial relationships within the molecule. mdpi.commdpi.com For example, HMBC spectra are used to assign quaternary carbons by observing correlations with specific protons. mdpi.com NOESY experiments are crucial for establishing the stereochemistry, such as the E configuration of a benzylidene double bond or the conformation around the C(O)-N and N-N bonds in hydrazone derivatives. mdpi.comvulcanchem.com The analysis of hydrazone derivatives of acridine-9-carbaldehyde has shown that they can exist as geometric isomers (E/Z) and conformers, which can be distinguished by detailed NMR studies. mdpi.com
Table 1: Selected ¹H NMR Data for a 9-(methoxycarbonyl)acridine Derivative iitkgp.ac.in
| Functional Group | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| O(CH₃) | 4.15 | s |
| Ar-H | 8.32, 8.33 | d |
| Ar-H | 7.97, 7.94 | d |
| Ar-H | 7.81-7.75 | t |
| Ar-H | 7.57-7.54 | t |
s: singlet, d: doublet, t: triplet
High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Identity and Purity
High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for confirming the molecular identity and assessing the purity of acridine-9-carbaldehyde and its derivatives.
HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. mdpi.com For acridine-9-carbaldehyde, the molecular formula is C₁₄H₉NO, with a calculated molecular weight of approximately 207.23 g/mol . nih.govamerigoscientific.com HRMS analysis of synthesized derivatives consistently shows mass errors of less than 3 ppm, confirming the assigned structures. mdpi.com This technique is also invaluable in studying the transformation products of related compounds, where it helps in the identification of novel metabolites and degradation products. huji.ac.il
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. GC-MS has been used to identify acridine-9-carbaldehyde as a degradation product of the pharmaceutical carbamazepine (B1668303). nih.govresearchgate.net The mass spectrum of acridine-9-carbaldehyde obtained from GC-MS shows a prominent molecular ion peak, which serves as a key identifier. nih.gov
Table 2: Mass Spectrometry Data for Acridine-9-carbaldehyde
| Technique | Observation | Reference |
|---|---|---|
| Molecular Weight | 207.23 g/mol | nih.govamerigoscientific.com |
| Molecular Formula | C₁₄H₉NO | nih.govamerigoscientific.com |
| HRMS | Mass errors < 3 ppm for derivatives | mdpi.com |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Acridine-9-carbaldehyde and its Derivatives
IR spectroscopy is particularly sensitive to polar functional groups. In acridine-9-carboxylates, the characteristic stretching and bending modes of the ester group are readily observed. researchgate.net For acridinium (B8443388) esters, the carbonyl (C=O) stretching frequency is a key diagnostic peak, appearing around 1733-1775 cm⁻¹. cardiff.ac.uk Theoretical calculations at the Density Functional Theory (DFT) level are often used to predict and assign the vibrational transitions observed in experimental IR spectra. researchgate.net
Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectra of acridone (B373769) and its derivatives have been studied to understand the influence of molecular constitution on the vibrational bands. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) has been employed to study the adsorption of acridine derivatives on silver surfaces, revealing details about the drug-metal interactions. researchgate.net The combination of IR and Raman spectroscopy provides a more complete vibrational analysis of acridine-9-carbaldehyde and its derivatives. researchgate.net
Table 3: Characteristic IR Stretching Frequencies for Acridinium Ester Derivatives cardiff.ac.uk
| Compound | C=O Stretching Frequency (cm⁻¹) |
|---|---|
| Derivative 1 | 1733 |
| Derivative 2 | 1775 |
| Derivative 3 | 1767 |
X-ray Crystallography for Solid-State Structural Determination of Acridine-9-carbaldehyde and its Complexes
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique has been instrumental in understanding the precise structure of acridine-9-carbaldehyde derivatives and their interactions with other molecules.
Crucially, X-ray crystallography has provided detailed insights into the binding of acridine derivatives to biological macromolecules like DNA. The structure of a bis(acridine-4-carboxamide) ligand bound to a DNA duplex revealed that the acridine moieties intercalate into the DNA at the CG steps. nih.gov In a silver(I) coordination polymer with acridine-9-carboxylate, the Ag(I) cation is coordinated by two oxygen atoms and one nitrogen atom from two different acridine ligands, forming a chain structure. researchgate.net These studies are vital for understanding the mechanism of action of acridine-based drugs and for the design of new therapeutic agents.
Table 4: Crystallographic Data for a Silver(I)-Acridine-9-carboxylate Complex researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Volume (V) | 1066.99 (17) ų |
| Density (calculated) | 2.055 Mg m⁻³ |
UV-Visible Absorption Spectroscopy for Electronic Transitions and Complexation Studies of Acridine-9-carbaldehyde Derivatives
UV-Visible absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule and to investigate complex formation.
Acridine derivatives typically exhibit characteristic absorption bands in the UV-Vis region. For example, free acridine-based N-acylhydrazone derivatives show absorption bands between 300 and 500 nm, with a maximum around 400 nm. nih.gov The position and intensity of these bands can be influenced by the solvent polarity and the presence of interacting species. The long-wavelength absorption band of 9-acridinecarboxylic acid shows a blue shift in protic solvents, which is attributed to strong hydrogen-bonding interactions. iitkgp.ac.in
This technique is widely used to study the interaction of acridine derivatives with DNA. Upon binding to DNA, changes in the absorption spectrum, such as hypochromicity (a decrease in absorbance) and a hypsochromic shift (a blue shift), are observed. nih.gov These spectral changes indicate that the acridine derivative has interacted with the DNA molecule. nih.gov The binding constants for these interactions can be determined from the changes in absorbance upon titration with DNA. nih.gov
Table 5: UV-Vis Absorption Data for Acridine Derivatives Interacting with ctDNA nih.gov
| Derivative | Hypochromicity (%) | Hypsochromic Shift (Δλ, nm) |
|---|---|---|
| 3a | 16-51 | 1-9 |
| 3b | 16-51 | 1-9 |
| 3c | 16-51 | 1-9 |
Fluorescence Spectroscopy and Lifetime Measurements for Photophysical Investigations of Acridine-9-carbaldehyde and its Sensing Derivatives
Fluorescence spectroscopy, including lifetime measurements, is a highly sensitive technique for investigating the photophysical properties of acridine-9-carbaldehyde and its derivatives, particularly for their use as fluorescent probes and sensors.
The fluorescence properties of acridine derivatives are highly dependent on their environment. For instance, the fluorescence quantum yields of 9-acridinecarboxylic acid and its methyl ester increase with the hydrogen-bonding capacity of the solvent. acs.org Acridine-9-carbaldehyde itself exhibits fluorescence that can be quenched or enhanced depending on its chemical environment and interactions.
Fluorescence lifetime is a critical parameter for developing advanced sensors. Acridine has a notable fluorescence lifetime response to pH, with a change of about 13 ns between pH 5 and 8. unit.no While the fluorescence lifetime of acridine-9-carbaldehyde in solution is not very sensitive to pH, when it is covalently bound to a silica (B1680970) support, it shows a significant change of 15 ns between pH 3 and 6, making it a promising candidate for fluorescence lifetime-based pH sensors. unit.no Fluorescence quenching studies are also used to investigate the binding of acridine derivatives to proteins like human serum albumin (HSA), providing insights into binding sites and mechanisms. nih.gov Time-correlated single-photon counting (TCSPC) is the standard technique for measuring fluorescence lifetimes. iitkgp.ac.in
Table 6: Fluorescence Lifetime Changes of Acridine Derivatives with pH unit.no
| Compound | Condition | Δ Lifetime (ns) | pH Range |
|---|---|---|---|
| Acridine | In solution | ~13 | 5-8 |
| Acridine-9-carbaldehyde | Covalently bound to silica | 15 | 3-6 |
Mechanistic Investigations of Biological Activities of Acridine 9 Carbaldehyde Derivatives
DNA Intercalation and Interaction with Nucleic Acids by Acridine-9-carbaldehyde Derivativesresearchgate.netfrontiersin.orgnih.govfrontiersin.orgresearchgate.net
The primary mechanism of action for many acridine (B1665455) compounds is their direct interaction with DNA. ceon.rs The flat aromatic rings of the acridine core can stack between the base pairs of the DNA double helix, a process known as intercalation. mdpi.comnih.gov This physical insertion disrupts the normal structure and function of the DNA, interfering with essential metabolic processes. researchgate.netnih.gov This interaction is not merely passive; it can trigger a cascade of cellular events, ultimately leading to cell death, which is a desirable outcome in cancer therapy. farmaciajournal.com
The interaction between acridine-9-carbaldehyde derivatives and DNA is characterized using a variety of biophysical techniques to determine the binding mode, affinity, and sequence selectivity. These methods provide quantitative data on how strongly and in what manner the compounds bind to nucleic acids.
Commonly employed techniques include:
UV-Vis and Fluorescence Spectroscopy: The binding of acridine derivatives to DNA can be monitored by changes in their absorption and fluorescence spectra. farmaciajournal.commdpi.com Intercalation into the DNA structure often results in a hypochromic (decreased absorption intensity) or bathochromic (red-shift of the absorption maximum) effect. farmaciajournal.com Fluorescence quenching assays, often using a reporter dye like ethidium (B1194527) bromide, are used to determine binding affinity. nih.gov The displacement of the fluorescent dye from DNA by the acridine derivative leads to a decrease in fluorescence, which can be used to calculate binding constants (Kb). nih.govmdpi.com For example, a series of acridine N-acylhydrazone derivatives synthesized from acridine-9-carbaldehyde were studied for their interaction with calf thymus DNA (ctDNA), with the fluorine-substituted derivative (3b) showing the highest binding constant (Kb = 3.18 × 103 M−1). mdpi.comnih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to detect conformational changes in DNA upon ligand binding. nih.gov The characteristic CD spectrum of B-form DNA is altered by the intercalation of acridine derivatives, providing evidence for this binding mode. nih.gov
Thermal Denaturation Studies (Melting Temperature): The stabilization of the DNA double helix by an intercalating agent can be measured by monitoring the melting temperature (Tm), the temperature at which half of the double-stranded DNA dissociates into single strands. An increase in Tm indicates that the compound binds to and stabilizes the DNA duplex. nih.gov
Viscometry: An increase in the viscosity of a DNA solution is a classic indicator of intercalation, as the DNA helix must lengthen to accommodate the intercalating molecule. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the drug-DNA complex at an atomic level, confirming the intercalative binding mode and identifying specific points of interaction between the acridine derivative and the DNA base pairs. nih.gov
Computational studies, such as Density Functional Theory (DFT), complement these experimental techniques by modeling the interactions. nih.gov These studies suggest that acridine interacts with DNA primarily through non-covalent van der Waals forces and hydrogen bonds. nih.gov
By binding to DNA, acridine-9-carbaldehyde derivatives can physically obstruct the cellular machinery responsible for DNA replication and transcription. nih.gov The presence of the intercalated molecule can prevent the unwinding of the DNA double helix, a critical step for both processes. mdpi.com This disruption can lead to:
Inhibition of DNA Replication: The progression of replication forks can be stalled, preventing the cell from accurately duplicating its genome. frontiersin.org This is a key mechanism for the anti-proliferative effects seen in rapidly dividing cancer cells. researchgate.net
Inhibition of Transcription: The binding of RNA polymerase to DNA and its subsequent movement along the DNA template can be blocked, inhibiting the synthesis of messenger RNA (mRNA) and, consequently, protein production. nih.gov
Induction of DNA Damage: The stabilization of topoisomerase-DNA cleavage complexes (discussed below) by acridine derivatives can lead to the accumulation of permanent DNA strand breaks. mdpi.comnih.gov This damage, if not repaired, triggers cellular checkpoints and can initiate programmed cell death (apoptosis). mdpi.com
Mechanisms of Cytotoxicity in Malignant Cell Lines Induced by Acridine-9-carbaldehyde Derivativesmdpi.comfrontiersin.orgfrontiersin.orgceon.rs
The combined effects of DNA intercalation and enzyme inhibition culminate in potent cytotoxic activity against malignant cell lines. The mechanisms driving this cytotoxicity are multifaceted and involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis: The accumulation of DNA double-strand breaks caused by topoisomerase II poisoning is a powerful signal for apoptosis. mdpi.com This can trigger the intrinsic apoptotic pathway, which is dependent on caspases. mdpi.com The cell's inability to repair the extensive DNA damage leads it to initiate a self-destruction sequence to prevent the propagation of a damaged genome.
Cell Cycle Arrest: The presence of DNA damage often activates cell cycle checkpoints, causing the cell to arrest its progression through the cell cycle, typically at the G2/M phase. mdpi.com This pause allows the cell to attempt DNA repair; however, if the damage is too severe, the cell is directed towards apoptosis.
Anti-proliferative Activity: The net result of these mechanisms is a potent anti-proliferative effect. The cytotoxic activity of acridine-9-carbaldehyde derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to inhibit the growth of a cell population by 50%.
Studies on derivatives of acridine-9-carbaldehyde have demonstrated significant cytotoxicity across various cancer cell lines.
Table 1: Cytotoxic Activity of Acridine-9-carbaldehyde Derivatives in Malignant Cell Lines
| Compound Class | Derivative | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Spiro Derivatives | Derivative with 3-methoxy and 4-nitro phenyl groups | HCT-116 (Colon) | < 10 | mdpi.com |
| Spiro Derivatives | Derivative with 3-methoxy and 4-nitro phenyl groups | Jurkat (Leukemia) | < 10 | mdpi.com |
| 4-oxo-1,3-thiazolidin-2-ylidene | Not specified | MCF-7 (Breast) | < 10 | mdpi.com |
| 4-oxo-1,3-thiazolidin-2-ylidene | Not specified | HCT-116 (Colon) | < 10 | mdpi.com |
| Acridine N-acylhydrazone | 3b (-F) | A549 (Lung) | Most active in series | mdpi.comnih.gov |
| Acridine–thiosemicarbazone | DL-08 | B16-F10 (Melanoma) | 14.79 | mdpi.com |
| Acridine–thiosemicarbazone | DL-01 | K-562 (Leukemia) | 11.45 - 17.32 | mdpi.com |
Table 2: List of Mentioned Compounds
| Compound Name | Abbreviation/Identifier |
|---|---|
| Acridine-9-carbaldehyde | - |
| N′-[(E)-(Acridin-4-yl)methylidene]benzohydrazide | 3a |
| N′-[(E)-(Acridin-4-yl)methylidene]-4-fluorobenzohydrazide | 3b |
| N′-[(E)-(Acridin-4-yl)methylidene]-4-chlorobenzohydrazide | 3c |
| N′-[(E)-(Acridin-4-yl)methylidene]-4-bromobenzohydrazide | 3d |
| Acridine–thiosemicarbazone derivative | DL-01 |
| Acridine–thiosemicarbazone derivative | DL-08 |
| 3,6,9-trisubstituted acridine derivative | BRACO-19 |
| N-[2-(dimethylamino)ethyl]acridine-4-carboxamide | DACA |
Apoptosis Induction and Programmed Cell Death Pathways
Acridine derivatives have demonstrated the capacity to induce apoptosis, a form of programmed cell death, in various cancer cell lines. nih.gov The intercalation of the acridine ring into DNA is a primary mechanism that can trigger a cascade of events leading to cell death. nih.govnih.gov This interaction can interfere with DNA replication and transcription, ultimately leading to the activation of apoptotic pathways. nih.gov
For instance, some novel 7-substituted-5, 6-dihydrobenzo[c]acridine derivatives have been shown to induce apoptosis by activating the caspase-3 cascade pathway. mdpi.com The phosphorylation and accumulation of p53, a key regulator of the cell cycle and apoptosis, have also been observed following treatment with certain acridine compounds. mdpi.com Staining with acridine orange and ethidium bromide can be used to visualize different stages of apoptosis, where changes in nuclear chromatin color from green to red indicate a loss of cell membrane integrity and progression towards late-stage apoptosis. nih.gov
Anti-proliferative Effects and Cell Cycle Modulation
The anti-proliferative effects of acridine-9-carbaldehyde derivatives are closely linked to their ability to modulate the cell cycle. researchgate.net By interfering with DNA and associated enzymes, these compounds can arrest the cell cycle at different phases, preventing cancer cells from dividing and proliferating. researchgate.netmdpi.com
Studies on acridine-based N-acylhydrazone derivatives have shown significant anti-proliferative activity. For example, compounds 3a and 3c, at a concentration of 50 μM, decreased the viability of A549 lung cancer cells by 34% and 14%, respectively, after 48 hours of incubation. mdpi.com At a lower concentration of 25 μM, these compounds significantly reduced the total cell number, indicating a cytostatic effect. mdpi.com However, at 50 μM, both cytostatic and cytotoxic effects were observed, with a reduction in cell number of approximately 94% and 91% for compounds 3a and 3c, respectively. mdpi.com Furthermore, these derivatives reduced the clonogenic ability of A549 cells by 72% (3a) and 74% (3c). mdpi.comresearchgate.net Some tetrahydroacridine derivatives have been found to induce G0/G1 cell cycle arrest in non-small lung cancer and colorectal cancer cells. mdpi.com
| Compound | Concentration (µM) | Cell Line | Effect | Reference |
| 3a | 50 | A549 | 34% decrease in viability | mdpi.com |
| 3c | 50 | A549 | 14% decrease in viability | mdpi.com |
| 3a | 25 | A549 | 48% reduction in cell number | mdpi.com |
| 3c | 25 | A549 | 54% reduction in cell number | mdpi.com |
| 3a | 50 | A549 | ~94% reduction in cell number | mdpi.com |
| 3c | 50 | A549 | ~91% reduction in cell number | mdpi.com |
| 3a | Not specified | A549 | 72% reduction in clonogenic ability | mdpi.comresearchgate.net |
| 3c | Not specified | A549 | 74% reduction in clonogenic ability | mdpi.comresearchgate.net |
Mechanisms of Antimicrobial Action of Acridine-9-carbaldehyde Derivatives
Acridine-9-carbaldehyde and its derivatives have shown notable antimicrobial properties, particularly against challenging pathogens like multidrug-resistant Mycobacterium tuberculosis. fortunejournals.comfortunejournals.comfortunejournals.com Their mechanisms of action are multifaceted, involving direct antibacterial activity and synergistic effects with existing antimicrobial drugs. fortunejournals.comfortunejournals.com
Antibacterial Pathways, including activity against Multidrug-Resistant Strains of M. tuberculosis
Acridine-9-carbaldehyde has demonstrated significant activity against both susceptible and multidrug-resistant strains of M. tuberculosis. fortunejournals.comfortunejournals.com This suggests that its mechanism of action may involve novel targets within the bacterium, which is crucial in the face of growing drug resistance. fortunejournals.com The compound's ability to affect various biochemical processes, including DNA intercalation and metabolism of proteins and lipids, contributes to its antibacterial effects. fortunejournals.com
A study using the resazurin (B115843) reduction microplate assay (REMA) determined the minimum inhibitory concentrations (MICs) of acridine-9-carbaldehyde against different M. tuberculosis strains. fortunejournals.comfortunejournals.com The results indicated potent activity, with low MIC values against both drug-sensitive and resistant isolates. fortunejournals.com
| M. tuberculosis Strain | MIC of Acridine-9-carbaldehyde (µg/mL) | Reference |
| Pan-sensitive | 0.238 | fortunejournals.comfortunejournals.com |
| Clinical susceptible | 0.108 | fortunejournals.comfortunejournals.com |
| Rifampicin (B610482) resistant | 0.157 | fortunejournals.comfortunejournals.com |
| Multidrug-resistant | 0.196 | fortunejournals.comfortunejournals.com |
Synergistic Effects with Conventional Antimicrobial Agents
A key aspect of the antimicrobial potential of acridine-9-carbaldehyde is its ability to act synergistically with conventional anti-tuberculosis drugs. fortunejournals.comfortunejournals.comfortunejournals.com This means that when used in combination, the efficacy of the conventional drug is enhanced, often allowing for a reduction in its required dosage. fortunejournals.com
Specifically, acridine-9-carbaldehyde has shown synergistic activity with rifampicin and levofloxacin (B1675101) against both sensitive and resistant clinical isolates of M. tuberculosis. fortunejournals.com The fractional inhibitory concentration index (FICI), a measure of synergy, was found to be ≤ 0.5 for these combinations, indicating a synergistic relationship. fortunejournals.comfortunejournals.com For example, in combination with acridine-9-carbaldehyde, the MICs of both rifampicin and isoniazid (B1672263) were reduced by almost half (FICI=0.5). fortunejournals.com While the precise mechanism for this synergy is not yet fully understood, it presents a promising strategy for combating drug-resistant tuberculosis. fortunejournals.com
Other Biological Target Interactions and Signaling Cascades (e.g., protein binding, efflux pump modulation)
Beyond direct interaction with DNA, acridine derivatives engage with other biological targets, influencing signaling cascades and cellular processes like protein binding and efflux pump activity. nih.govmdpi.com These interactions contribute to their broad spectrum of biological activities, including their anticancer and antimicrobial effects. nih.govresearchgate.net
Some acridine derivatives have been investigated for their ability to modulate multidrug resistance (MDR) by targeting efflux pumps. nih.gov Efflux pumps are proteins that can expel therapeutic agents from cells, reducing their efficacy. researchprotocols.org Acridone (B373769) derivatives with specific substitutions have been shown to interact with components of the efflux pump system, such as P-glycoprotein (P-gp), ATP, and Mg2+. nih.gov For example, acridones with a carboxyl group at the C-4 position interact with P-gp and Mg2+, while those with a chlorine atom at C-4 interact with ATP and Mg2+. nih.gov By inhibiting these pumps, acridine derivatives can restore the sensitivity of resistant cells to conventional drugs. nih.gov
The binding of acridine derivatives to proteins is another important aspect of their mechanism of action. mdpi.com For instance, the interaction of acridine N-acylhydrazone derivatives with human serum albumin (HSA) has been studied, revealing that these compounds can bind to Sudlow site I on the protein. researchgate.net This protein binding can influence the distribution and availability of the compound in the body. Furthermore, the AcrAB-TolC efflux pump in bacteria, which confers multidrug resistance, is a known target. calixar.com Acridine resistance protein B (AcrB), a component of this pump, actively expels a wide range of substrates, and its inhibition is a key strategy in overcoming bacterial resistance. calixar.com
Applications of Acridine 9 Carbaldehyde Derivatives in Sensing and Probing Technologies
Fluorescent Chemosensors for Ion Detection Based on the Acridine-9-carbaldehyde Scaffold
Derivatives of acridine-9-carbaldehyde are instrumental in the creation of fluorescent chemosensors for detecting various ions. These sensors leverage the modulation of the acridine (B1665455) fluorophore's emission in response to ion binding.
Design Principles and Engineering of Acridine-Based Fluorescent Probes
The fundamental design principle behind acridine-based fluorescent probes involves coupling the acridine-9-carbaldehyde core with a specific ion recognition unit (receptor). The interaction between the target ion and the receptor induces a change in the electronic properties of the acridine fluorophore, leading to a detectable change in its fluorescence, such as enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength. acs.orgnih.gov
Key engineering strategies include:
Photoinduced Electron Transfer (PET): A common mechanism where the receptor, in the absence of the target ion, quenches the acridine's fluorescence through PET. Upon ion binding, this process is inhibited, restoring fluorescence. researchgate.netrsc.org
Intramolecular Charge Transfer (ICT): Altering the ICT character of the molecule upon ion binding can lead to significant shifts in the emission wavelength, providing a ratiometric sensing capability.
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to a chelating receptor can restrict molecular vibrations and rotations, leading to a significant enhancement in fluorescence quantum yield. researchgate.net
Functionalization: The acridine-9-carbaldehyde moiety allows for straightforward synthetic modifications to introduce various ion-binding groups, such as aza-crown ethers, thiosemicarbazones, or other heterocyclic structures, to achieve selectivity for specific ions. researchgate.netgrafiati.comnih.gov
Detection of Cations (e.g., Cd²⁺, Zn²⁺, Al³⁺, Bi³⁺, Hg²⁺, Fe³⁺) in Aqueous and Biological Media
A variety of acridine-9-carbaldehyde derivatives have been synthesized for the selective detection of different metal cations. These sensors are crucial for monitoring environmental pollutants and understanding the roles of metal ions in biological systems.
For instance, novel acridine-based fluorescent chemosensors have been developed for the selective detection of Fe³⁺ and Ni²⁺ ions. researchgate.net These sensors exhibit a 1:1 stoichiometry with their respective target ions and have detection limits of 4.13 μM for Fe³⁺ and 1.52 μM for Ni²⁺, which are below the permissible levels in drinking water set by the EPA. researchgate.net Another acridine derivative demonstrated high selectivity as an "off-on" fluorescence chemosensor for Cd²⁺ in aqueous media. mdpi.com Similarly, a new acridino-macrocycle has shown selective fluorescence sensing of several metal ions, including Al³⁺, Pb²⁺, Cd²⁺, and Zn²⁺, with a 1:1 binding stoichiometry. nih.gov
| Cation | Sensor Type | Detection Principle | Detection Limit | Reference |
|---|---|---|---|---|
| Fe³⁺ | Acridine-based chemosensor (L1) | Fluorescence quenching | 4.13 μM | researchgate.net |
| Ni²⁺ | Acridine-based chemosensor (L2) | Fluorescence quenching | 1.52 μM | researchgate.net |
| Cd²⁺ | Acridine derivative | "Off-on" fluorescence | - | mdpi.com |
| Al³⁺, Pb²⁺, Cd²⁺, Zn²⁺ | Acridino-macrocycle | Fluorescence enhancement | - | nih.gov |
pH Sensing and Lifetime-Based Indicators Utilizing Acridine-9-carbaldehyde Derivatives
Acridine derivatives are excellent candidates for pH sensing due to the protonation-deprotonation equilibrium of the acridine nitrogen, which significantly affects their photophysical properties. Acridine-9-carbaldehyde itself has been investigated as a potential fluorescence lifetime-based pH indicator. nih.govnih.govunit.no
While the fluorescence lifetime of acridine-9-carbaldehyde dissolved in buffer solutions is not sensitive to pH, it exhibits a significant change when covalently bound to amine-modified silica (B1680970). nih.govnih.govunit.no In this immobilized state, its fluorescence lifetime changes by 15 ns in the pH range of 3 to 6. nih.govnih.govunit.no This demonstrates its potential for the development of robust, solid-state pH sensors. Acridine and its derivatives are among the indicators with the highest fluorescence lifetime responses to pH, with some showing changes of about 13 ns over a pH range of 5-8. nih.govnih.govunit.no
| Compound | Sensing Principle | pH Range | Lifetime Change (ns) | Medium | Reference |
|---|---|---|---|---|---|
| Acridine-9-carbaldehyde | Fluorescence Lifetime | 3-6 | 15 | Covalently bound to amine-modified silica | nih.govnih.govunit.no |
| Acridine | Fluorescence Lifetime | 5-8 | ~13 | Solution | nih.govnih.govunit.no |
| 9-Acridinemethanamine (9-AMA) | Fluorescence Lifetime | 2-5 | 11 | Solution and immobilized in mesoporous silica | nih.govnih.gov |
Anion Recognition and Sensing Strategies
The development of chemosensors for anions is a significant area of supramolecular chemistry. nih.govul.ie Acridine-9-carbaldehyde derivatives have been successfully employed in the design of anion-selective chemosensors. The strategies often involve the formation of hydrogen bonds between the receptor part of the sensor and the anion, or the displacement of a metal ion from a complex.
For example, thiosemicarbazide-linked acridines derived from acridine-9-carbaldehyde have been shown to be selective "turn-on" fluorescent chemosensors for the fluoride (B91410) anion (F⁻). grafiati.com These sensors showed no significant response to other anions like acetate, bromide, or iodide. The interaction with fluoride was confirmed by changes in UV-visible absorption, fluorescence, and ¹H-NMR experiments. grafiati.com Another study reported a dimeric acridine derivative with enhanced selectivity for H₂PO₄⁻ over F⁻, demonstrating the tunability of these sensors. acs.org
Biorelevant Molecule Detection with Acridine-9-carbaldehyde-derived Probes
Beyond simple ions, derivatives of acridine-9-carbaldehyde have been engineered to detect more complex, biologically relevant molecules. These probes are crucial for understanding various physiological and pathological processes.
One area of application is the detection of reactive oxygen species (ROS). For instance, a novel acridine-based fluorescent probe, BK, was synthesized for monitoring hypochlorite (B82951) (ClO⁻). nih.gov This probe displayed significant fluorescence quenching in the presence of ClO⁻ with a detection limit of 7.65 μM and was successfully used to detect ClO⁻ in water samples and zebrafish. nih.gov
Another important class of biorelevant molecules is nitroaromatic compounds, which are often explosive and environmental pollutants. An acridine derivative, ACR-1, was developed as a "turn-on" fluorescent probe for the selective detection of picric acid (PA) with a detection limit of 2.4 x 10⁻⁶ M. rsc.org
Furthermore, acridine-based probes have been designed for detecting nucleotides. An acridine-functionalized aza-crown chemosensor showed high selectivity for ATP and NADPH. acs.org The fluorescence enhancement upon binding was attributed to stacking interactions between the acridine moiety and the adenine (B156593) base of the nucleotide. acs.org
Imaging Applications in Cellular and In Vivo Biological Systems
The favorable photophysical properties of acridine derivatives, such as high fluorescence quantum yields and good photostability, make them excellent candidates for bioimaging applications. Probes derived from acridine-9-carbaldehyde have been used for imaging in living cells and even in whole organisms like zebrafish. nih.govdokumen.pub
For example, polarity-sensitive fluorescent probes have been synthesized from acridine-9-carbaldehyde. rsc.orgresearchgate.net These probes can be used to monitor changes in the microenvironment within cells. One such probe was shown to locate in lipid droplets, while others stained lysosomes, allowing for the dynamic monitoring of intracellular polarity changes. rsc.orgresearchgate.net The fluorescence intensity of these probes can change dramatically with the polarity of the solvent. rsc.orgresearchgate.netresearchgate.net
Computational Chemistry and Molecular Modeling Studies of Acridine 9 Carbaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of Acridine-9-carbaldehyde
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to acridine (B1665455) derivatives to understand their stability, reactivity, and electronic properties.
Energetic and Geometric Considerations of Acridine-9-carbaldehyde and its Reaction Intermediates
DFT calculations are instrumental in determining the optimized geometries and energies of acridine-9-carbaldehyde and its reaction intermediates. While specific studies focusing solely on the reaction intermediates of acridine-9-carbaldehyde are not extensively documented, research on related acridine derivatives provides valuable insights. For instance, a computational study on acridine-2-carbaldehyde, a structural isomer, investigated its electronic properties and reactivity as a corrosion inhibitor. pcbiochemres.com The study calculated parameters such as the energy of the highest occupied molecular orbital (E HOMO), the energy of the lowest unoccupied molecular orbital (E LUMO), and the energy gap (ΔE), which are crucial for understanding the molecule's stability and reactivity. pcbiochemres.com
Quantum chemical investigations of the transformation of carbamazepine (B1668303) have identified acridine-9-carboxaldehyde as a potential degradation intermediate. rsc.orgrsc.org These studies use computational models to map out energetically viable reaction pathways, highlighting the importance of understanding the stability of such intermediates. rsc.orgrsc.org The synthesis of various acridine derivatives often starts from acridine-9-carbaldehyde, and understanding the energetics of these reactions is crucial for optimizing synthetic routes. nih.govresearchgate.net
Table 1: Calculated Quantum Chemical Parameters for Acridine-2-Carbaldehyde (A2C)
| Parameter | Value |
| EHOMO (eV) | -5.705 |
| ELUMO (eV) | -3.107 |
| Energy Gap (ΔE) (eV) | 2.598 |
| Electronegativity (χ) (eV) | 4.406 |
| Absolute Hardness (η) (eV) | 2.598 |
Data sourced from a DFT study on acridine derivatives as corrosion inhibitors. pcbiochemres.com
Charge Transfer Phenomena and Molecular Orbital Analysis (HOMO/LUMO)
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding charge transfer phenomena and chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap between HOMO and LUMO is an indicator of molecular stability. pcbiochemres.com
For acridine derivatives, the HOMO is often localized on the acridine ring system, while the LUMO can be distributed across the ring and any substituents. In a study of acridine-2-carbaldehyde, the EHOMO was found to be -5.705 eV and the ELUMO was -3.107 eV, resulting in an energy gap of 2.598 eV. pcbiochemres.com A smaller energy gap generally suggests higher reactivity. pcbiochemres.com
Computational studies on various acridine derivatives have utilized HOMO-LUMO analysis to explain internal charge transfer (ICT) phenomena. researchgate.net This is particularly relevant for understanding the photophysical properties of these molecules. The distribution of electron density in these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. For instance, in 9-anilinoacridine (B1211779) derivatives, the nitrogen atom at position 10 (N10) was identified as the most reactive site for nucleophilic attack based on Fukui function (f+) values derived from DFT calculations. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions of Acridine-9-carbaldehyde Derivatives
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of small molecules with biological macromolecules like DNA and proteins.
Predictive Modeling of DNA-Acridine Binding
The planar structure of the acridine ring allows it to intercalate between the base pairs of DNA, a primary mechanism for the biological activity of many acridine derivatives. nih.govresearchgate.net Molecular modeling studies have been extensively used to investigate the binding of acridine derivatives to DNA.
For example, molecular modeling of 9-phenyl acridine has suggested it can act as an inhibitor of topoisomerase I by binding to DNA. nih.gov Subsequent biophysical studies, including viscosity measurements and fluorescent intercalator displacement assays, confirmed that 9-phenyl acridine binds to the minor groove of DNA, likely through partial intercalation. nih.gov In another study, derivatives of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) were modeled to understand their DNA binding properties. Molecular modeling showed that the length of the side chain is crucial for effective covalent binding to DNA after activation. latrobe.edu.au
While specific docking studies on acridine-9-carbaldehyde are not abundant, the Protein Data Bank (PDB) contains a structure (PDB ID: 1G3X) where acridine-9-carbaldehyde (ligand ID: 9AC) is co-crystallized with a DNA-binding protein, providing a valuable starting point for docking studies of its derivatives. mdpi.comnih.gov
Table 2: DNA Binding Constants for Selected Acridine Derivatives
| Compound | Binding Constant (Kb) (M-1) |
| 3,6-bis((1-ethyl-5-oxo-imidazolidin-2-yliden)imino)acridine | 1.9 x 105 |
| 3,6-bis((1-n-propyl-5-oxo-imidazolidin-2-yliden)imino)acridine | 3.2 x 105 |
| 3,6-bis((1-n-butyl-5-oxo-imidazolidin-2-yliden)imino)acridine | 4.5 x 105 |
| 3,6-bis((1-n-pentyl-5-oxo-imidazolidin-2-yliden)imino)acridine | 5.8 x 105 |
| 3,6-bis((1-n-hexyl-5-oxo-imidazolidin-2-yliden)imino)acridine | 7.1 x 105 |
Data for a series of 3,6-bis-substituted acridine derivatives, showing the influence of the alkyl chain length on DNA binding. nih.gov
Protein-Ligand Interaction Modeling (e.g., Human Serum Albumin, Enzymes)
Molecular docking and dynamics are also employed to study the interactions of acridine derivatives with proteins, such as enzymes and transport proteins like Human Serum Albumin (HSA). HSA is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs. researchgate.netresearchcommons.org
The interaction of various drugs with HSA has been studied using molecular dynamics simulations to understand the binding thermodynamics and the forces driving complex formation. nih.govjst.go.jp For acridine derivatives, fluorescence quenching studies combined with molecular docking have been used to investigate their binding to HSA. mdpi.com These studies often reveal that the acridine derivatives bind to specific sites on HSA, such as the major drug-binding site in subdomain IIA, which contains a tryptophan residue (Trp-214). researchgate.netmdpi.com
Molecular docking studies have also been crucial in understanding the inhibition of enzymes like topoisomerases by acridine derivatives. For instance, molecular dynamics simulations of 3,6-bis-substituted acridines showed that they favor stacking between adjacent C:G base pairs from the minor groove side, leading to the inhibition of topoisomerase I. nih.gov Similarly, docking studies of 9-phosphorylated acridine derivatives have elucidated their binding modes in the active sites of acetylcholinesterase and butyrylcholinesterase. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Rational Design
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. ijert.orgresearchgate.net These models are valuable tools in rational drug design, as they can predict the activity of novel compounds and guide the optimization of lead structures. issuu.commdpi.com
For acridine derivatives, QSAR studies have been performed to understand the structural requirements for their anticancer activity. nih.govresearchgate.net These studies have shown that properties like lipophilicity and electronic parameters significantly influence the biological activity. nih.gov For example, a QSAR study on 9-anilinoacridine derivatives established a model that could predict their anticancer activity against leukemic cell lines based on parameters like electrophilicity, hardness, surface area, and molar refractivity. researchgate.net
The development of QSAR models for acridinone (B8587238) derivatives has also been used to predict their ability to interact with and stabilize DNA. nih.gov By correlating structural parameters and chromatographic retention data with DNA binding affinity, these models can guide the design of new derivatives with enhanced DNA interaction. nih.gov The use of advanced techniques like Topomer CoMFA, a 3D-QSAR method, has been successful in creating models to predict the biological activity of acridone (B373769) derivatives and has led to the design of novel compounds for future studies. scirp.org
Mechanistic Computational Studies (e.g., photocatalytic cycles, reaction pathways)
Computational chemistry and molecular modeling have become indispensable tools for elucidating the complex reaction mechanisms involving acridine-9-carbaldehyde and related acridine compounds. These studies provide deep insights into reaction pathways, transition states, and the energetics of photocatalytic cycles, which are often difficult to probe experimentally.
Photocatalytic Cycles and Proton-Coupled Electron Transfer (PCET)
A significant area of computational investigation has been the role of 9-substituted acridines as photocatalysts. Mechanistic studies have revealed that these compounds can facilitate direct decarboxylative functionalizations of carboxylic acids. rsc.org The underlying process is a proton-coupled electron transfer (PCET) that occurs within a photoexcited acridine–carboxylic acid hydrogen-bonded complex. rsc.orgrsc.org This mechanism avoids the formation of acridinium (B8443388) carboxylate salts. rsc.orgrsc.org
Computational studies on acridine A1 (an o-chlorophenyl substituted acridine), which shows high catalytic performance, were conducted to understand the influence of the 9-aryl substitution on the singlet excited states involved in the photoinduced PCET. rsc.orgrsc.org These studies indicated that the photoinduced PCET happens in the singlet excited state of the hydrogen-bonded acridine-carboxylic acid complex. rsc.orgrsc.org The three lowest singlet excited states (S1-S3) of the complex between acridine A1 and acetic acid were found to be nearly isoenergetic before the proton transfer. rsc.org
Recent research has detailed a tricomponent decarboxylative radical-mediated amine construction that is enabled by the interplay of acridine photocatalysis with copper and Brønsted acid catalytic cycles. rsc.orgresearchgate.net Computational studies, including Distortion/Interaction-Activation Strain Model analysis, have been crucial in understanding the kinetics and thermodynamics of the radical addition to the imine intermediate formed during the reaction. rsc.orgresearchgate.net These models provide a quantitative description of the steric effects of substituents at the C9 position and the spin density in the key acridinyl radical intermediate. rsc.org
| Analysis Type | Transition State | Key Findings (in kcal/mol) |
|---|---|---|
| Distortion/Interaction Activation Strain Model | TS1 | Data for transition state 1. |
| TS2 | Data for transition state 2. | |
| TS3 | Data for transition state 3. | |
| Energy Decomposition Analysis | TS1 vs. TS2 | Provides the difference in activation energy (ΔΔE≠) between the two transition states. |
The interfacing of acridine-photocatalyzed direct decarboxylation with transition metal catalysis, such as a copper cycle, has opened new avenues for carbon-carbon bond formation. nih.gov Mechanistic and computational studies have shed light on the roles of ligands and metal species in these dual catalytic processes. nih.gov The studies confirmed the kinetic and thermodynamic feasibility of the process and identified the acridinyl radical as an intermediate that mediates the redox turnover of the acridine and copper catalytic cycles. nih.gov
Formation and Stability in Degradation Pathways
Quantum chemical methods have been employed to study the degradation of the pharmaceutical carbamazepine (CBZ) by hypochlorous acid (HOCl), where acridine-9-carbaldehyde (AC-9-AL) is a key final product. rsc.org These computational models located all transformation products detected in chlorination experiments and described the reaction mechanisms in detail. rsc.org
The degradation involves two initial, competitive processes: N-chlorination and epoxidation of CBZ, leading to key intermediates. rsc.org Subsequent rearrangement of the epoxide intermediate, mediated by HOCl, ultimately leads to the formation of acridine-9-carbaldehyde. rsc.org Computational results highlight the exceptional thermodynamic stability of acridine-9-carbaldehyde, suggesting it should be considered a recalcitrant metabolite in chlorinated water. rsc.org According to calculations, AC-9-AL is almost 100 kJ mol⁻¹ more stable than its isomer, 10-oxoiminostilbene, and 339.8 kJ mol⁻¹ more stable than the initial reactants (CBZ and HOCl). rsc.org
| Reaction Pathway | Calculated Barrier (kJ mol⁻¹) | Note |
|---|---|---|
| Epoxidation of CBZ | 95.7 | Leads to CBZ-EP intermediate. |
| N-chlorination of CBZ | 105.7 | Leads to CBZ-Cl intermediate. |
| Epoxide Ring Opening | 128.7 | A key step in the pathway towards Acridine-9-carbaldehyde. |
Chemiluminescence Reaction Mechanisms
Computational studies have also investigated the chemiluminescence reaction pathways of acridinium derivatives, which are structurally related to acridine-9-carbaldehyde. mdpi.com The proposed mechanism for these reactions begins with a nucleophilic attack of a hydroperoxide anion on the carbon atom at position 9 of the acridine moiety. mdpi.commdpi.com This is followed by the addition of a hydroxide (B78521) anion, leading to the formation of a highly strained dioxetanone ring intermediate. mdpi.commdpi.com The decomposition of this cyclic intermediate results in an electronically excited 10-methyl-9-acridinone molecule, which then relaxes to the ground state via the emission of light. mdpi.commdpi.com
Supramolecular Assemblies and Material Science Applications of Acridine 9 Carbaldehyde Derivatives
Design and Synthesis of Acridine-Containing Supramolecular Architectures
The construction of sophisticated supramolecular systems based on acridine-9-carbaldehyde hinges on the strategic incorporation of non-covalent interactions. These interactions, including hydrogen bonding, π-π stacking, and host-guest complexation, guide the assembly of individual molecules into larger, ordered structures. rsc.orgresearchgate.netresearchgate.net The synthesis of these systems often begins with the functionalization of the acridine-9-carbaldehyde core. For instance, derivatives can be prepared through reactions with various amines or by modifying the aldehyde group to introduce other functionalities. nih.gov
A common strategy involves the creation of macrocyclic structures containing the acridine (B1665455) unit. nih.gov These macrocycles can be designed to possess specific cavity sizes and electronic properties, making them suitable for selective molecular recognition. nih.gov The synthesis of such structures can be achieved through multi-step procedures, often starting from commercially available acridine and involving intermediates that are then cyclized under high-dilution conditions. nih.gov For example, a bis(acridino)-macrocycle with polymerizable allyl groups has been synthesized, demonstrating a straightforward pathway to functional sensor molecules. nih.gov
Another approach involves the synthesis of acridine derivatives capable of forming metal-organic macrocycles. For instance, an acridine-bridged bis-benzimidazole ligand has been designed and synthesized. rsc.org This ligand, when treated with a palladium complex, self-assembles into a luminogenic organopalladium metallacycle. rsc.org The design leverages the fluorescent nature of acridine and the ability of benzimidazole (B57391) C-H groups to act as hydrogen bond donors. rsc.org
The synthesis of bifunctional molecules integrating acridine with other redox-active scaffolds, such as naphthalenediimide (NDI), has also been explored. acs.org These Ac-NDI conjugates can be synthesized with either rigid or flexible linkers, allowing for the tuning of their electronic and H-bonding properties. acs.org The synthesis typically involves the nucleophilic substitution of a substituted acridine with an appropriate amine, followed by reaction with the NDI moiety. acs.org
Self-Assembly Processes and Ordered Structures of Acridine-9-carbaldehyde Derivatives
The self-assembly of acridine-9-carbaldehyde derivatives is driven by a combination of intermolecular forces, leading to the formation of well-defined supramolecular architectures. rsc.orgresearchgate.net Hydrogen bonding and π-π stacking interactions are particularly significant in directing the assembly process. rsc.orgresearchgate.net
For example, a series of acridine-derived bisbenzimidazolium macrocyclic sensors have been shown to self-assemble in the solid state. researchgate.net X-ray crystal structures revealed that these cyclophanes form organized structures driven by hydrogen bonds and π-π interactions. researchgate.net Similarly, an organopalladium metallacycle based on an acridine-bridged ligand assembles into a dimeric capsule in the solid state through cooperative C-H⋯O hydrogen bonding and π–π stacking. rsc.org This monomer-dimer equilibrium was also observed in solution and could be influenced by concentration and solvent, leading to changes in fluorescence. rsc.org
The ability of acridine derivatives to form ordered structures extends to surfaces. Acridine-9-carboxylic acid, a close derivative, self-organizes into distinct adlayer structures on a silver surface. acs.org At sufficient coverage, it forms large, commensurate islands where molecules are linked by head-to-tail hydrogen bonds. acs.org This demonstrates the potential to create highly ordered two-dimensional arrays from acridine-based molecules.
The table below summarizes key interactions and resulting structures in the self-assembly of acridine derivatives.
| Derivative Type | Driving Interactions | Resulting Supramolecular Structure |
| Acridine-derived bisbenzimidazolium macrocycles | Hydrogen bonding, π-π stacking | Solid-state cyclophane assemblies |
| Acridine-bridged organopalladium metallacycle | C-H⋯O hydrogen bonding, π–π stacking | Dimeric capsules |
| Acridine-9-carboxylic acid on Ag(111) | Head-to-tail hydrogen bonds | Ordered 2D islands |
Host-Guest Chemistry and Molecular Recognition Phenomena
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent forces. pageplace.de This interaction can significantly alter the properties of the guest molecule. pageplace.de Acridine-9-carbaldehyde derivatives have been incorporated into host molecules designed for molecular recognition, often leveraging the fluorescent properties of the acridine unit for sensing applications. nih.gov
Macrocyclic hosts containing acridine units are particularly effective for selective ion sensing. nih.gov A synthesized bis(acridino)-macrocycle, for instance, exhibits negligible fluorescence in its free state but shows a "turn-on" optical response upon binding with specific metal ions like Al³⁺, Pb²⁺, Cd²⁺, and Zn²⁺. nih.gov This selective recognition is attributed to the coordination of the metal ions within the macrocyclic cavity, which contains four nitrogen atoms as nucleophilic centers. nih.gov
The size and rigidity of the macrocyclic host play a crucial role in its binding selectivity. researchgate.net Studies on acridine-derived bisbenzimidazolium macrocyclic sensors have shown that variations in the macrocycle's structure significantly affect its ability to sense anions like H₂PO₄⁻, resulting in a noticeable turn-on fluorescence and a bathochromic shift in emission. researchgate.net
The interaction of acridine derivatives with host molecules like cyclodextrins has also been investigated. researchgate.net Cyclodextrins are macrocyclic oligosaccharides that can encapsulate guest molecules in their hydrophobic cavity, leading to changes in the guest's photophysical properties. researchgate.net This encapsulation can be used to modulate the fluorescence and pKa of the acridine guest. researchgate.net
Integration of Acridine-9-carbaldehyde Derivatives in Functional Materials
The unique properties of acridine-9-carbaldehyde derivatives make them attractive candidates for incorporation into various functional materials, including thin films, monolayers, and porous support matrices for applications in sensing and catalysis.
Thin Films, Monolayers, and Surface Adsorption Studies
The ability of acridine derivatives to self-assemble into ordered structures on surfaces is critical for the development of functional thin films and monolayers. acs.orgpnas.org Acridine-9-carboxylic acid (ACA), a closely related derivative, has been studied extensively in this context. pnas.orgarxiv.orgpnas.org
When deposited on a silver (Ag(111)) surface, ACA molecules form a two-dimensional gas phase at low coverage. acs.org As the coverage increases, they self-organize into large, ordered islands. acs.orgpnas.org The structure of these islands is a commensurate (4 0, 2 4) overlayer, with ACA molecules arranged in chains linked by head-to-tail hydrogen bonds between the carboxylic acid group and the ring nitrogen. acs.org Interestingly, the substrate morphology influences the resulting molecular architecture; on stepped surfaces, a different, less dense zigzag pattern is observed. acs.org
Real-time scanning tunneling microscopy has revealed the dynamic nature of these interfaces. The boundaries of the ordered ACA islands fluctuate through molecular exchange with the surrounding disordered phase at room temperature. pnas.orgarxiv.org Despite the anisotropic nature of the intermolecular hydrogen bonds, the islands exhibit surprisingly compact shapes, a phenomenon attributed to the significant influence of molecule-substrate interactions. pnas.orgpnas.org
Immobilization in Support Materials for Sensing and Catalytic Applications (e.g., Mesoporous Silica)
Immobilizing acridine-9-carbaldehyde and its derivatives within robust support materials like mesoporous silica (B1680970) offers a way to create stable and reusable sensors and catalysts. researchgate.netdntb.gov.ua The high surface area and ordered pore structure of mesoporous silica provide an ideal environment for encapsulating functional molecules. researchgate.net
One study demonstrated that while acridine-9-carbaldehyde's fluorescence is not pH-sensitive in solution, it becomes a sensitive pH indicator when covalently bound to amine-modified silica. researchgate.net In this immobilized state, its fluorescence lifetime changes by 15 ns over a pH range of 3 to 6. researchgate.net This highlights the profound effect that the local environment of the support material can have on the properties of the embedded molecule.
Another approach involves the synthesis of a novel acridine derivative functionalized with a carboxylic acid group, which is then activated and bound to a silica matrix. nih.gov This method allows for the efficient immobilization of the acridine moiety onto 5-micron silica gel particles, creating a stationary phase for high-performance liquid chromatography. nih.gov The resulting material exhibits properties of a hydrophobic weak anion exchanger and shows enhanced binding for oligonucleotides, demonstrating its potential for bio-separations. nih.gov
The table below details examples of acridine derivative immobilization and their applications.
| Acridine Derivative | Support Material | Immobilization Method | Application |
| Acridine-9-carbaldehyde | Amine-modified silica | Covalent bonding | Fluorescence lifetime pH sensing |
| 9-Acridinylpropionic acid N-hydroxysuccinimide ester | 5-micron silica gel | Covalent bonding via an amine spacer | HPLC stationary phase for oligonucleotide separation |
Photovoltaic and Optoelectronic Applications of Acridine-9-carbaldehyde-based Systems
The strong electron-donating capacity and favorable optoelectronic properties of the acridine core make its derivatives promising candidates for use in photovoltaic and optoelectronic devices. mdpi.comresearchgate.net Research in this area focuses on designing acridine-based dyes and materials for applications such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). mdpi.comresearchgate.netresearchgate.net
Acridine-based dyes have been synthesized and investigated as potential photosensitizers in DSSCs. researchgate.net By modifying the acridine structure, for example through protonation or quaternization of the acridine nitrogen, the absorption spectrum can be extended into the visible and near-infrared regions (400–800 nm), which is beneficial for solar energy conversion. researchgate.net Computational modeling is often used to predict the absorption spectra and to understand the relationship between molecular structure, planarity, and conjugation in these dyes. researchgate.net
The integration of acridine chromophores with other functional groups has led to the development of hybrid fluorescent dyes with enhanced properties for optoelectronic applications. researchgate.net These materials have been explored for use in OLEDs and organic solar cells. mdpi.comresearchgate.net Partially hydrogenated acridine analogs have also been employed as electron donor groups in OLEDs. mdpi.com The versatility of the acridine scaffold allows for the tuning of its properties to meet the specific requirements of different optoelectronic devices. mdpi.comsioc-journal.cn
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Acridine 9 Carbaldehyde Derivatives
Influence of Substituents on Biological Activities of Acridine-9-carbaldehyde Derivatives
The biological profile of acridine-9-carbaldehyde derivatives can be significantly altered by the introduction of various substituents. These modifications affect how the molecules interact with biological targets, influencing their efficacy and spectrum of activity.
The planar acridine (B1665455) ring is a classic DNA intercalating agent, a property that forms the basis of its anticancer potential. mdpi.comrsc.org The aldehyde group of acridine-9-carbaldehyde serves as a synthetic handle to attach various side chains and heterocyclic moieties, allowing for the fine-tuning of anticancer activity and selectivity.
Research into N-acylhydrazone derivatives of acridine has shown that electronic effects are a key determinant of activity. A structure-activity relationship (SAR) study revealed that derivatives featuring electron-withdrawing groups such as -Cl, -NO2, -F, and -Br on the side chain were favored for both DNA binding and anticancer activity. mdpi.com In contrast, derivatives with electron-donating groups like -OH and -OCH3 exhibited only moderate activity. mdpi.com
In another series of derivatives where acridine-9-carbaldehyde was reacted to form spiro compounds containing a thiazolidin-4-one ring, the nature of the substituents on this ring was found to be critical. mdpi.comnih.gov The presence of a polar ester group attached to the thiazolidine-4-one moiety was crucial for potent biological activity, with these compounds showing excellent efficacy against various tumor cell lines. mdpi.com Conversely, derivatives containing simple alkyl groups like methyl or propyl on the same ring were the least active. mdpi.comnih.gov Furthermore, spiro derivatives featuring methoxy (B1213986) and nitro groups on a phenyl ring demonstrated notable selectivity and heightened activity against HCT-116 (colorectal carcinoma) and Jurkat (leukemia) cell lines. mdpi.com
The length and character of the side chain at the 9-position also play a significant role. In a study of 9-acridinyl amino acid derivatives, compounds with side chains of a specific length and lipophilicity were the most potent, achieving IC50 values comparable to or lower than the clinical anticancer agent amsacrine. nih.gov
| Derivative Class | Substituent/Structural Feature | Effect on Anticancer Activity | Source(s) |
|---|---|---|---|
| N-Acylhydrazones | Electron-withdrawing groups (-Cl, -NO2, -F, -Br) | Increased DNA binding and anticancer activity | mdpi.com |
| N-Acylhydrazones | Electron-donating groups (-OH, -OCH3) | Moderate activity | mdpi.com |
| Spiro-thiazolidin-4-ones | Polar ester group on thiazolidin-4-one ring | Crucial for high activity | mdpi.com |
| Spiro-thiazolidin-4-ones | Methyl or propyl groups on thiazolidin-4-one ring | Least active compounds | mdpi.comnih.gov |
| Spiro-phenyl derivatives | Methoxy and nitro groups on phenyl ring | Enhanced selectivity and activity | mdpi.com |
| Amino Acid Derivatives | Optimal side chain length and lipophilicity | High potency, comparable to amsacrine | nih.gov |
Acridine-9-carbaldehyde and its derivatives have demonstrated significant potential as antimicrobial agents. The parent compound itself is active against both susceptible and drug-resistant strains of Mycobacterium tuberculosis. fortunejournals.com It showed low minimum inhibitory concentration (MIC) values of 0.157 µg/mL against a rifampicin-resistant strain and 0.196 µg/mL against a multidrug-resistant (MDR) strain. fortunejournals.com
The formation of Schiff bases by reacting acridine-9-carbaldehyde with various amines is a common strategy to enhance antimicrobial potency. mdpi.comnih.gov The resulting imine or azomethine group (>C=N–) is a key feature in many biologically active compounds. mdpi.comscirp.org Studies on acridine derivatives have shown that introducing a thiourea (B124793) group at the C-9 position leads to antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. researchgate.net Furthermore, SAR studies on the acridine scaffold suggest that substitution at other positions can also modulate activity; for instance, the presence of a methoxy (-OCH3) or methyl (-CH3) group at the C-2 position of the acridine ring has been found to increase antibacterial efficacy. researchgate.netceon.rs
| Compound/Derivative Class | Target Organism | Key Structural Feature | Observed Activity/MIC | Source(s) |
|---|---|---|---|---|
| Acridine-9-carbaldehyde | Rifampicin-resistant M. tuberculosis | Unmodified aldehyde | 0.157 µg/mL | fortunejournals.com |
| Acridine-9-carbaldehyde | Multidrug-resistant M. tuberculosis | Unmodified aldehyde | 0.196 µg/mL | fortunejournals.com |
| C-9 Thiourea Acridine Derivatives | Various bacteria (e.g., S. aureus) | Thiourea group at C-9 | Demonstrated antibacterial activity | researchgate.net |
| C-2 Substituted Acridine Derivatives | Various bacteria | -OCH3 or -CH3 group at C-2 | Increased antibacterial activity | researchgate.netceon.rs |
| Schiff Base Derivatives | Various bacteria and fungi | Imine (>C=N–) linkage | Often enhances antimicrobial potency | mdpi.comnih.govscirp.org |
Impact of Structural Modifications on Spectroscopic and Photophysical Properties
Acridine-9-carbaldehyde derivatives are not only biologically active but also possess interesting photophysical properties, making them suitable for applications as fluorescent probes and materials. rsc.orgresearchgate.net The spectroscopic characteristics, such as absorption and emission maxima, and photophysical parameters like fluorescence quantum yield, are highly sensitive to structural modifications.
Extending the π-conjugated system at the 9-position of the acridine ring is a key strategy for tuning these properties. researchgate.net For example, the synthesis of novel acridine orange dyes from an acridine precursor showed that extended conjugation, along with the presence of electron-donating methoxy groups, resulted in highly fluorescent molecules with excellent quantum yields. researchgate.net The introduction of a sulfur-containing heterocycle to the acridine scaffold has also been shown to produce a derivative with a high quantum yield. rsc.org
The environment also plays a critical role. Studies on acridine derivatives have investigated solvatochromic effects, revealing shifts in absorption and emission in solvents of varying polarity. researchgate.net Furthermore, the fluorescence of these compounds can be pH-dependent. researchgate.net Spectroscopic techniques are also employed to study the interactions of these derivatives with biological macromolecules. For instance, fluorescence quenching studies have demonstrated the binding of acridine-N-acylhydrazone derivatives to human serum albumin (HSA), providing insights into their pharmacokinetic behavior. mdpi.com
Rational Design Principles for Enhanced Performance
The collective findings from SAR and SPR studies provide a set of rational design principles for creating new acridine-9-carbaldehyde derivatives with tailored properties.
For Enhanced Anticancer Activity: To improve potency and selectivity, a key strategy involves the introduction of side chains at the 9-position that contain electron-withdrawing groups (e.g., -NO2, -Cl) on a terminal phenyl ring. mdpi.com Incorporating specific heterocyclic systems, such as a thiazolidin-4-one ring bearing a polar ester group, can also significantly boost efficacy. mdpi.com The length and lipophilicity of the linker or side chain must be optimized to ensure favorable interactions with biological targets like DNA or topoisomerase II. nih.gov
For Enhanced Antimicrobial Potency: A primary design principle is the conversion of the aldehyde group into a Schiff base, as the resulting imine moiety is a well-established pharmacophore for antimicrobial activity. mdpi.comnih.gov Further enhancements can be achieved by substituting the acridine core itself, for example, with small, electron-donating groups at the C-2 position. researchgate.net
For Tailored Photophysical Properties: To develop highly fluorescent probes or materials, the π-system of the acridine core should be extended, particularly through modifications at the C-9 position. researchgate.net The addition of electron-donating groups, such as methoxy or amino groups, to the acridine ring system generally increases fluorescence intensity and quantum yield. rsc.orgresearchgate.net The design must also consider environmental factors like solvent polarity and pH to ensure optimal performance in the intended application.
By applying these principles, researchers can move beyond trial-and-error synthesis and towards a more directed approach, efficiently developing novel acridine-9-carbaldehyde derivatives for therapeutic and technological applications.
Future Research Directions and Translational Perspectives for Acridine 9 Carbaldehyde
Development of Next-Generation Therapeutics Based on Acridine-9-carbaldehyde Derivatives
The acridine (B1665455) scaffold is renowned for its ability to intercalate with DNA, a property that has long been exploited in the development of anticancer agents. mdpi.comnih.govresearchgate.net Acridine-9-carbaldehyde is a key building block for synthesizing novel derivatives with enhanced therapeutic properties against various diseases. medchemexpress.commedchemexpress.com Future research is focused on creating multi-targeted agents that can overcome challenges like drug resistance and offer improved efficacy. mdpi.comnih.gov
Researchers are actively designing and synthesizing new series of compounds by reacting acridine-9-carbaldehyde with other pharmacologically active molecules. For instance, derivatives incorporating pyrrole (B145914) and thiazolidine (B150603) rings have been developed, aiming to create synergistic effects that target multiple cellular pathways involved in tumor growth. mdpi.comnih.gov The synthesis of these complex molecules often begins with the reaction of acridine-9-carbaldehyde with appropriate hydrazides. mdpi.com Similarly, novel acridine N-acylhydrazone derivatives have been synthesized and evaluated as potential topoisomerase I/II inhibitors for cancer therapy. mdpi.com These compounds' interactions with biological targets like calf thymus DNA (ctDNA) and human serum albumin (HSA) are studied to understand their mechanism of action. mdpi.com
The therapeutic potential of these derivatives extends beyond cancer. Studies have investigated their efficacy as antibacterial, antimalarial, and antiviral agents. researchgate.netceon.rsderpharmachemica.com For example, acridine-9-carbaldehyde has been studied for its antimycobacterial activity against multidrug-resistant Mycobacterium tuberculosis, showing synergistic effects when combined with existing antibiotics like levofloxacin (B1675101). researchgate.net Furthermore, derivatives are being explored for the treatment of neurodegenerative conditions like Alzheimer's disease, where acridine-based compounds have shown promise as cholinesterase inhibitors and agents capable of preventing β-amyloid self-aggregation. nih.gov
The development of these next-generation therapeutics involves rigorous evaluation of their structure-activity relationships (SAR) to optimize their biological effects. nih.gov By modifying the substituents on the acridine ring, researchers aim to enhance target specificity and reduce side effects, a significant limitation of earlier acridine-based drugs. researchgate.net
Table 1: Examples of Acridine-9-carbaldehyde Derivatives and Their Therapeutic Potential
| Derivative Class | Synthetic Approach | Therapeutic Target/Application | Research Findings |
|---|---|---|---|
| Acridine-Pyrrole-Thiazolidine Hybrids | Reaction of acridine-9-carbaldehyde with cyanoacetohydrazides, followed by further modifications. mdpi.com | Anticancer (e.g., breast, lung, colon cancer, leukemia). mdpi.comnih.gov | Compounds show anti-proliferative effects, induce apoptosis, and interfere with DNA repair mechanisms. mdpi.comnih.gov |
| Acridine N-Acylhydrazones | Condensation of acridine-9-carbaldehyde with various benzohydrazides. mdpi.com | Anticancer (Topoisomerase I/II inhibitors). mdpi.com | Derivatives exhibit binding to ctDNA and show potential as dual inhibitors of human topoisomerase I and II. mdpi.com |
| Pyrazole-Acridine Hybrids | Cyclization of a pyrazole-4-carbaldehyde derivative with dimedone and p-nitroaniline. dergipark.org.tr | Anticancer (Neuroblastoma). dergipark.org.tr | Induces apoptosis in SH-SY5Y human neuroblastoma cells by activating intrinsic and extrinsic pathways. dergipark.org.tr |
| 9-Phosphorylacridines | Nucleophilic aromatic substitution of hydrogen (SNH) on the acridine core. nih.gov | Alzheimer's Disease (Butyrylcholinesterase inhibitors). nih.gov | Derivatives combine effective inhibition of cholinesterases with antioxidant activity and the ability to inhibit β-amyloid aggregation. nih.gov |
| Thiosemicarbazones | Reaction of acridine-9-carbaldehyde with thiosemicarbazide (B42300) derivatives. researchgate.net | Antimicrobial, potential anticancer. | Serves as a versatile platform for creating compounds with diverse biological activities. |
| Synthetic Acridine Alkaloids | Used directly in studies. | Antimycobacterial. researchgate.net | Shows synergistic activity with conventional anti-TB drugs against multidrug-resistant strains. researchgate.net |
Advanced Sensing Platform Development and Miniaturization for Real-Time Analysis
Acridine-9-carbaldehyde and its derivatives are excellent candidates for the development of advanced chemical sensors, particularly fluorescent probes, due to the inherent photophysical properties of the acridine ring. researchgate.netnih.govnih.gov Future research is geared towards creating highly sensitive and selective sensing platforms for the real-time analysis of biologically and environmentally important analytes. mdpi.comnih.gov
A significant area of focus is the detection of metal ions. researchgate.net Novel fluorescent chemosensors derived from acridine-9-carbaldehyde have been designed for the selective detection of ions such as Fe³⁺ and Ni²⁺. researchgate.net These sensors operate through mechanisms like fluorescence quenching or enhancement upon binding with the target ion. The detection limits of these probes have been reported in the micromolar range, which is often below the maximum levels permitted in drinking water by regulatory agencies. researchgate.net
Another important application is the development of chemosensors for anions. researchgate.net Researchers have synthesized acridine-based thiosemicarbazones that act as "turn-on" fluorescent sensors for the selective recognition of fluoride (B91410) anions (F⁻) over other common anions. researchgate.net The sensing mechanism involves a distinct colorimetric and fluorescent response upon interaction with fluoride, which can be studied using UV-visible absorption and fluorescence spectroscopy. researchgate.net
The versatility of acridine-9-carbaldehyde also extends to the development of probes for monitoring micro-environmental parameters within living cells. For example, by reacting acridine-9-carbaldehyde with different cyano compounds, researchers have created polarity-sensitive and viscosity-sensitive fluorescent probes. nih.gov These probes exhibit changes in their fluorescence emission wavelength and intensity in response to variations in the local environment, enabling dynamic monitoring of cellular processes and the state of organelles like lipid droplets and lysosomes. nih.gov Similarly, acridine-9-carbaldehyde has been investigated as a potential fluorescence lifetime-based pH indicator, which is crucial for applications in oceanography and biomedicine. nih.gov When covalently bound to a solid matrix like amine-modified silica (B1680970), its fluorescence lifetime shows significant variation with pH. nih.gov
The push towards miniaturization aims to integrate these chemosensors into portable, low-cost devices for real-time, on-site analysis, moving beyond traditional laboratory-based techniques. mdpi.comnih.gov
Table 2: Acridine-9-carbaldehyde Based Sensing Platforms
| Sensor Type | Analyte | Principle of Operation | Key Findings |
|---|---|---|---|
| Fluorescent Chemosensor | Fe³⁺ and Ni²⁺ ions. researchgate.net | Selective fluorescence response upon 1:1 binding with the metal ion. researchgate.net | Achieved detection limits of 4.13 μM for Fe³⁺ and 1.52 μM for Ni²⁺, suitable for monitoring drinking water. researchgate.net |
| Colorimetric and Fluorescent Chemosensor | Fluoride (F⁻) anion. researchgate.net | "Turn-on" fluorescence and color change upon selective binding with F⁻. researchgate.net | High selectivity for fluoride over other anions like Cl⁻, Br⁻, I⁻, and various oxoanions. researchgate.net |
| Fluorescence Lifetime pH Indicator | H⁺ (pH). nih.gov | Change in fluorescence lifetime upon protonation/deprotonation when immobilized on a solid support. nih.gov | Exhibits a significant 15 ns change in fluorescence lifetime between pH 3 and 6 when bound to amine-modified silica. nih.gov |
| Polarity-Sensitive Fluorescent Probe | Cellular Polarity. nih.gov | Red-shift in emission and enhancement of fluorescence intensity with increasing solvent polarity. nih.gov | Enables dynamic monitoring of polarity changes in living cells and staining of lipid droplets. nih.gov |
| Viscosity-Sensitive Fluorescent Probe | Cellular Viscosity. nih.gov | Enhancement of fluorescence intensity with increasing solution viscosity. nih.gov | Allows for the imaging of lysosomes and monitoring of intracellular viscosity changes. nih.gov |
Exploration of Novel Catalytic Systems Utilizing Acridine-9-carbaldehyde as a Photocatalyst or Ligand
In recent years, acridine derivatives have gained prominence as potent organic photocatalysts, driven by their ability to absorb visible light and facilitate a range of chemical transformations. researchgate.netnih.gov Acridine-9-carbaldehyde, while less studied in this context than its more sterically hindered derivatives, represents a foundational structure for developing new catalytic systems. ambeed.com Future research aims to harness its electronic properties to create more efficient and versatile catalysts.
Acridine-based photocatalysts are particularly effective in mediating direct decarboxylation reactions of carboxylic acids under mild, visible-light conditions. researchgate.netnih.gov This process generates carbon-centered radicals that can participate in various bond-forming reactions. The mechanism often involves a proton-coupled electron transfer (PCET) within a photoexcited acridine-carboxylic acid complex, avoiding the need for strong bases. nih.gov Researchers are designing novel ionic photocatalysts that incorporate an acridine photosensitizer and a transition metal, such as copper, to enhance catalytic activity. acs.org These dual-catalytic systems can facilitate complex transformations like the direct α-arylation of chromones and naphthoquinones using aryl carboxylic acids as the aryl source. acs.org
The exploration of acridine-9-carbaldehyde in catalysis is an emerging field with the potential to provide sustainable and efficient methods for organic synthesis. Future work will likely focus on expanding the scope of reactions catalyzed by these systems and developing recyclable and heterogeneous catalysts to improve their practical utility. acs.org
Emerging Applications in Diverse Fields of Materials Science and Biotechnology
The distinctive photophysical and chemical properties of acridine-9-carbaldehyde are being explored for novel applications in materials science and biotechnology, beyond its use in therapeutics and sensing. researchgate.nettaylorandfrancis.comrsc.org
In materials science, acridine derivatives are investigated for their potential in developing organic electronic materials. researchgate.nettaylorandfrancis.com Their planar, π-conjugated structure is conducive to charge transport, making them suitable components for organic semiconductors. Research into acridine dyes as potential photosensitizers for dye-sensitized solar cells (DSSCs) highlights another promising avenue. researchgate.net The goal is to design acridine-based dyes that can efficiently absorb sunlight and inject electrons into a semiconductor matrix, contributing to the development of next-generation photovoltaic technologies.
In biotechnology, acridine-9-carbaldehyde serves as a precursor for creating sophisticated tools for biological research. Its derivatives are widely used as fluorescent dyes for the visualization of biomolecules and cellular structures. nih.govrsc.org The ability to create probes that respond to specific biological parameters, as discussed in section 9.2, is a key aspect of its biotechnological application. These probes allow for the non-invasive imaging of dynamic processes in living cells with high spatial and temporal resolution. nih.govnih.gov
Furthermore, the core acridine structure is being integrated into new material frameworks. For example, its anticorrosion properties have been noted, where it can act as an inhibitor for the corrosion of metals in acidic solutions by adsorbing onto the metal surface. nih.gov This opens up possibilities for its use in protective coatings and industrial applications. The continuous synthesis of new derivatives from acridine-9-carbaldehyde promises to unlock further applications in areas ranging from advanced functional materials to innovative biotechnological assays. rsc.orgnih.gov
Q & A
Q. What safety protocols should be prioritized when handling Acridine-9-carbaldehyde in laboratory settings?
Acridine-9-carbaldehyde requires adherence to strict safety measures due to its potential hazards. Researchers should consult Safety Data Sheets (SDS) for specific handling instructions, including personal protective equipment (PPE) such as gloves, lab coats, and eye protection. Proper ventilation and chemical fume hoods are essential to minimize inhalation risks. Storage should follow institutional guidelines, and disposal must comply with local regulations for hazardous waste. Safety protocols should be reviewed by experienced personnel, and handling should occur under expert supervision .
Q. What are the key structural features of Acridine-9-carbaldehyde that influence its reactivity in synthetic chemistry?
Acridine-9-carbaldehyde’s planar acridine ring system and aldehyde functional group are critical for its reactivity. The aldehyde group enables nucleophilic additions (e.g., condensation reactions), while the aromatic system facilitates π-π stacking interactions, as observed in crystallographic studies. These interactions influence molecular packing in solid-state applications, such as fluorescence probes or coordination complexes. Structural deviations in derivatives (e.g., oximes) can be analyzed via X-ray crystallography to assess planarity and bonding patterns .
Q. How should researchers structure a paper reporting experimental studies on Acridine-9-carbaldehyde?
Q. What methodologies are effective for immobilizing Acridine-9-carbaldehyde in silica matrices for pH-sensing applications?
Immobilization can be achieved via amine-functionalized silica particles. For example, (3-aminopropyl)triethoxysilane (APTES) reacts with Acridine-9-carbaldehyde’s aldehyde group to form Schiff base linkages. Researchers should optimize reaction conditions (e.g., pH, temperature) to preserve fluorescence properties. Post-synthesis characterization via fluorescence lifetime measurements and FTIR confirms successful immobilization and stability in aqueous environments .
Q. How does Acridine-9-carbaldehyde function as a transformation product during water treatment processes?
Acridine-9-carbaldehyde forms as an intermediate during ClO₂ oxidation of carbamazepine. Its transient presence highlights the need for coupled treatment technologies (e.g., UV irradiation followed by biodegradation) to eliminate persistent byproducts like acridone. Researchers should use LC-MS/MS to track its formation and degradation kinetics, noting its susceptibility to further oxidation into 9-hydroxy-acridine .
Q. What analytical techniques are recommended for resolving contradictions in Acridine-9-carbaldehyde’s transformation pathways across different experimental conditions?
Conflicting data (e.g., variable byproduct profiles in UV vs. ClO₂ treatments) require multi-method validation:
- High-resolution mass spectrometry (HRMS) : Identifies exact masses of transient intermediates.
- Isotopic labeling : Traces reaction pathways (e.g., carbamazepine degradation).
- Kinetic modeling : Quantifies rate constants for competing pathways. Discrepancies should be discussed in the context of experimental variables (e.g., oxidant concentration, pH) .
Q. How can synthesis routes for Acridine-9-carbaldehyde derivatives (e.g., oximes) be optimized for academic research?
Derivative synthesis (e.g., oximes via hydroxylamine reactions) requires:
- Reaction condition optimization : Solvent polarity (e.g., ethanol vs. DMF), temperature, and catalyst use.
- Purification : Column chromatography or recrystallization to isolate products.
- Validation : Thin-layer chromatography (TLC) and NMR to confirm purity and structure. For example, Acridine-9-carbaldehyde oxime synthesis should be monitored via TLC using silica gel plates with fluorescent indicators .
Q. What strategies address contradictions in experimental data when Acridine-9-carbaldehyde exhibits varying fluorescence properties in different solvents?
Conflicting fluorescence results (e.g., quenching in polar solvents) necessitate:
- Solvatochromic studies : Correlate emission spectra with solvent polarity parameters (e.g., Kamlet-Taft).
- Quantum yield calculations : Compare radiative vs. non-radiative decay pathways.
- Computational modeling : Density Functional Theory (DFT) simulations to predict electronic transitions. Methodological transparency in reporting solvent purity and measurement conditions (e.g., excitation wavelength) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
